Retinoyl beta-glucuronide Retinoyl beta-glucuronide all-trans Retinoyl β-D-glucuronide is a metabolite of all-trans retinoic acid formed by the UDP-glucuronosyltransferase (UGT) system. It is rapidly converted to all-trans retinoic acid following in vitro or in vivo administration.
Retinoyl b-glucuronide, also known as 13-cis-retinoate, belongs to the class of organic compounds known as diterpene glycosides. These are diterpenoids in which an isoprene unit is glycosylated. Retinoyl b-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Retinoyl b-glucuronide has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, retinoyl b-glucuronide is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. Retinoyl b-glucuronide can be biosynthesized from all-trans-retinoic acid through the action of the enzyme UDP-glucuronosyltransferase 1-1. In humans, retinoyl b-glucuronide is involved in the retinol metabolism pathway. Retinoyl b-glucuronide is also involved in the metabolic disorder called vitamin a deficiency.
1-O-all-trans-retinoyl-beta-glucuronic acid is a retinoid that is retinoic acid in which the carboxy proton has been replaced by a beta-D-glucuronyl residue. It has a role as a human metabolite. It is a member of glucuronic acids and a retinoid. It derives from an all-trans-retinoic acid. It is a conjugate acid of a 1-O-(all-trans-retinoyl)-beta-D-glucuronate.
Brand Name: Vulcanchem
CAS No.: 401-10-5
VCID: VC20764796
InChI: InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C
Molecular Formula: C26H36O8
Molecular Weight: 476.6 g/mol

Retinoyl beta-glucuronide

CAS No.: 401-10-5

Cat. No.: VC20764796

Molecular Formula: C26H36O8

Molecular Weight: 476.6 g/mol

* For research use only. Not for human or veterinary use.

Retinoyl beta-glucuronide - 401-10-5

CAS No. 401-10-5
Molecular Formula C26H36O8
Molecular Weight 476.6 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1
Standard InChI Key MTGFYEHKPMOVNE-NEFMKCFNSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C

Retinoyl beta-glucuronide is a water-soluble metabolite of vitamin A formed by the conjugation of retinoic acid with glucuronic acid via a β-glycosidic bond. This compound serves as both a detoxification product and a biologically active retinoid, demonstrating therapeutic potential with reduced toxicity compared to retinoic acid .

Biosynthesis and Metabolism

Synthesis Pathways

  • Formed in hepatic microsomes via UDP-glucuronosyltransferase-mediated conjugation of retinoic acid with glucuronic acid .

  • Chemically synthesized with 79% yield using tetrabutylammonium glucuronate and retinoic acid derivatives .

Metabolic Fate

  • Rapidly excreted in bile (12% of administered dose in rats within 12 hours) .

  • Hydrolyzed by β-glucuronidase to release retinoic acid .

  • Serum concentrations in humans:

    CompoundMean Concentration (ng/mL)Range (ng/mL)
    Retinoyl beta-glucuronide2.421.5–5.1
    Retinoic acid1.801.0–3.2

Biological Activity

Comparative Bioactivity

PropertyRetinoyl Beta-GlucuronideRetinoic Acid
Acne treatment efficacyComparableHigh
Skin irritationMinimalSignificant
Teratogenicity (rats)Dose-dependentHigh
Serum half-lifeShorterLonger
  • Maintains growth in vitamin A-deficient rats at 50% efficacy of retinol .

  • Converts to retinoic acid in vitamin A-deficient rats but remains stable in sufficient individuals .

Therapeutic Applications

Dermatology

  • Topical application shows efficacy comparable to retinoic acid in treating acne, with reduced erythema and peeling .

  • Tested at concentrations up to 1.6% in swine models without significant irritation .

Oncology

  • Investigated for anticancer properties due to:

    • Apoptosis induction in leukemia cells

    • Differentiation-promoting effects .

Toxicity Profile

  • Acute toxicity (rats):

    • LD₅₀ >420 µmol/kg for subcutaneous doses vs. 360 µmol/kg for retinoic acid .

  • Developmental effects:

    • Non-teratogenic at topical doses but shows embryotoxicity at high systemic doses .

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